CLPP -

CLPP

Catalog Number: EVT-243871
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Caseinolytic protease P, commonly referred to as ClpP, is a serine protease that plays a critical role in protein degradation and homeostasis in both prokaryotic and eukaryotic organisms. It is a component of the Clp protease complex, which is essential for the regulated degradation of misfolded and damaged proteins. ClpP is characterized by its cylindrical structure composed of two stacked heptameric rings, forming a central chamber that houses 14 catalytic sites. This unique architecture allows ClpP to perform its proteolytic functions effectively.

Source

ClpP is found in various organisms, including bacteria such as Escherichia coli and Staphylococcus aureus, as well as in mitochondria of eukaryotic cells. The gene encoding ClpP can be identified in several bacterial genomes, indicating its evolutionary conservation across different species. For instance, the Escherichia coli K-12 strain expresses ClpP as part of its heat shock response, crucial for maintaining protein quality under stress conditions .

Classification

ClpP is classified as a serine protease and falls under the category of proteolytic enzymes. It is further classified based on its structure and function within the Clp protease complex, which includes ATP-dependent unfoldases that regulate its activity. The classification of ClpP under the European Union's Classification, Labelling and Packaging (CLP) Regulation emphasizes its potential hazardous properties when used in various applications .

Synthesis Analysis

Methods

The synthesis of ClpP can be approached through recombinant DNA technology, where the gene encoding ClpP is cloned into expression vectors and introduced into host cells like E. coli. Following expression, the protein can be purified using affinity chromatography techniques that exploit specific tags or properties of the protein.

Technical Details

ClpP synthesis involves several key steps:

  1. Gene Cloning: The clpP gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent E. coli cells via heat shock or electroporation.
  3. Protein Expression: Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: Post-expression, ClpP is purified through techniques such as affinity chromatography, followed by size-exclusion chromatography to ensure homogeneity .
Molecular Structure Analysis

Structure

ClpP exhibits a tetradecameric structure composed of 14 identical subunits arranged in two heptameric rings. Each subunit contains a central catalytic chamber that is sequestered by axial pores, allowing selective access to substrates while preventing uncontrolled proteolysis.

Data

  • Molecular Weight: Approximately 300 kDa.
  • Catalytic Sites: 14 active sites located within the central chamber.
  • Structural Features: The presence of a Gly-rich region contributes to the flexibility and functionality of the enzyme .
Chemical Reactions Analysis

Reactions

ClpP catalyzes the hydrolysis of peptide bonds in protein substrates, primarily targeting misfolded or damaged proteins. The general reaction can be summarized as follows:

Protein+H2OPeptides+Other Products\text{Protein}+\text{H}_2\text{O}\rightarrow \text{Peptides}+\text{Other Products}

Technical Details

The enzymatic activity of ClpP is modulated by ATPases that regulate substrate access to the catalytic sites. Inhibition studies have shown that various small molecules can disrupt ClpP activity by binding to these sites, thereby preventing normal function .

Mechanism of Action

Process

ClpP operates through a mechanism involving substrate recognition and binding facilitated by conformational changes upon ATP binding from associated ATPases. Once a substrate enters the catalytic chamber, it undergoes cleavage into smaller peptides.

Data

  • Substrate Specificity: ClpP preferentially degrades unfolded or misfolded proteins.
  • Regulatory Mechanisms: The activity is tightly regulated by ATP-dependent unfoldases which control substrate access and prevent promiscuous degradation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow solution when purified.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Sensitive to extreme pH and temperature conditions.
  • Enzymatic Activity: Exhibits optimal activity at specific temperatures (usually around 37°C) and pH levels (around neutral pH) typical for bacterial enzymes.

Relevant analyses indicate that the structural integrity and enzymatic function are influenced by factors such as ionic strength and presence of stabilizing agents .

Applications

ClpP has significant scientific applications due to its role in protein homeostasis:

  • Antibacterial Targets: Its inhibition has been explored as a therapeutic strategy against bacterial infections.
  • Cancer Research: Due to its regulatory role in protein turnover, ClpP has potential applications in cancer therapy where protein degradation pathways are dysregulated.
  • Biotechnology: Utilized in protein engineering studies to enhance stability and activity of recombinant proteins .
Introduction to ClpP Protease in Cellular Proteostasis

Caseinolytic protease P (ClpP) is a highly conserved serine protease serving as a central component of intracellular protein quality control systems. Functioning as a self-compartmentalizing proteolytic complex, ClpP typically forms a tetradecameric barrel-like structure composed of two stacked heptameric rings, creating an enclosed chamber where proteolysis occurs. Its catalytic triad (Ser-His-Asp) faces this inner chamber, preventing uncontrolled degradation of cellular proteins [7]. ClpP's activity is tightly regulated by AAA+ ATPase chaperones (e.g., ClpX, ClpA) that recognize, unfold, and translocate specific substrate proteins into the proteolytic chamber for degradation [3] [8]. This regulated proteolysis is indispensable for maintaining mitochondrial integrity, bacterial virulence, and overall proteostatic resilience across diverse organisms.

Evolutionary Conservation and Phylogenetic Distribution of ClpP Across Domains

ClpP exhibits remarkable evolutionary conservation from bacteria to eukaryotic organelles, underscoring its fundamental role in proteostasis:

  • Bacterial Homologs: Found in nearly all bacterial species, often with a single clpP gene (e.g., Escherichia coli), though some pathogens like Mycobacterium tuberculosis encode multiple isoforms (ClpP1, ClpP2) that hetero-oligomerize for functionality [3] [7]. Bacterial ClpP is essential for virulence in pathogens such as Staphylococcus aureus and Listeria monocytogenes by degrading stress-response regulators and toxins [3].
  • Mitochondrial ClpP: Eukaryotes harbor ClpP within mitochondria, encoded by the nuclear gene CLPP. Its structure retains the bacterial tetradecameric configuration but exhibits distinct regulatory mechanisms. Human mitochondrial ClpP (hsClpP) shares ~40% sequence identity with E. coli ClpP but displays lower basal activity and unique activation kinetics [1] [4].
  • Plastid Localization: In plants and algae, ClpP functions in chloroplasts, often as part of multimeric complexes involving accessory proteins (e.g., ClpT) not found in bacteria or mitochondria [7].

Table 1: Evolutionary and Structural Features of ClpP Across Domains

Organismal GroupComplex StructureCatalytic TriadPartner ATPasesUnique Features
Bacteria (e.g., E. coli)HomotetradecamerSer97-His122-Asp171ClpX, ClpAIGF loops for ATPase binding
Human MitochondriaHeptamer→Tetradecamer (activation-dependent)Ser153-His178-Asp227ClpX (HsClpX)Low-activity heptamer; requires allosteric activation
Plant ChloroplastsHetero-oligomeric complexesConservedClpC, ClpDAssociated with ClpT regulatory subunits

This conservation highlights ClpP’s indispensable role in proteolysis across life domains, though its regulation and partner interactions have diverged in organellar environments [1] [3] [7].

Role of ClpP in Mitochondrial and Bacterial Protein Quality Control Systems

ClpP is a cornerstone of compartment-specific protein quality control:

  • Mitochondrial Proteostasis: Human ClpP, complexed with ClpX (forming ClpXP), degrades misfolded, damaged, or surplus proteins within the mitochondrial matrix. Key substrates include:
  • Respiratory chain components (e.g., succinate dehydrogenase subunit B, SDHB) [1] [6].
  • Metabolic enzymes (e.g., serine hydroxymethyltransferase 2, SHMT2) [6].
  • Mitochondrial translation machinery components (e.g., ERAL1, a chaperone for mitochondrial rRNA) [8].Depletion of ClpP leads to SDHB accumulation, respiratory complex II dysfunction, impaired oxidative phosphorylation (OXPHOS), and increased reactive oxygen species (ROS) [1] [5]. Crucially, ClpP cooperates with the protease LonP1 to maintain proteostasis; their combined loss synergistically disrupts mitochondrial function and sensitizes cancer cells to metabolic stress [6].
  • Bacterial Proteostasis: Bacterial ClpXP regulates stress responses by degrading key transcription factors (e.g., σS in E. coli) and anti-adaptor proteins. It also processes damaged proteins tagged by the ssrA system (tmRNA-mediated tagging of stalled polypeptides) [3] [7]. Unlike mitochondria, bacterial ClpP can associate with multiple ATPases (ClpX, ClpA, ClpC), expanding its substrate range. For example, in Bacillus subtilis, ClpCP degrades competence regulator ComK, while ClpXP controls sporulation [3].

ClpP as a Critical Node in Proteostatic Networks: Implications for Cellular Adaptation

ClpP’s function extends beyond basal proteolysis to dynamic cellular adaptation:

  • Mitochondrial Unfolded Protein Response (UPRmt): In C. elegans and mammals, ClpP activation is integral to UPRmt. During proteotoxic stress (e.g., mitochondrial ROS, misfolded protein accumulation), ClpP degrades specific proteins, generating peptides that activate transcriptional programs via transcription factors (ATFS-1 in worms, ATF4/ATF5 in mammals). This upregulates mitochondrial chaperones (e.g., mtHSP70) and proteases, restoring organellar homeostasis [5] [8].
  • Metabolic Reprogramming: Cancer cells exploit ClpP for survival under stress. Overexpression of ClpP occurs in acute myeloid leukemia (AML), prostate, and breast cancers, where it degrades misassembled respiratory chain proteins, preventing ROS overload. Paradoxically, hyperactivation of ClpP by agonists (e.g., ONC201) excessively degrades OXPHOS components, crippling energy metabolism and inducing apoptosis [1] [4] [6].
  • Bacterial Virulence Adaptation: Pathogens modulate ClpP activity to survive host environments. In Listeria, ClpP degrades the anti-sigma factor RsbV, releasing σB to activate stress-response genes. Staphylococcus ClpP controls biofilm formation and toxin production (e.g., α-hemolysin), making it essential for infectivity [3] [7].

Table 2: Key Substrates and Functional Consequences of ClpP Activity

Cellular ContextSubstrate ProteinFunctional Consequence of DegradationAdaptive Outcome
Human MitochondriaSDHB (Succinate dehydrogenase B)Prevents accumulation of misfolded RCII subunitsMaintains OXPHOS efficiency
SHMT2Regulates one-carbon metabolism under stressModulates redox balance (NADPH/GSH)
ERAL1Controls mitoribosome assemblyEnsures mitochondrial translation fidelity
Bacteria (E. coli)SsrA-tagged proteinsClears stalled translation productsReleases ribosomes, maintains proteostasis
RpoS (σS)Modulates general stress responseEnables stationary-phase survival
Cancer CellsRespiratory chain subunitsRemoves damaged proteins under oxidative stressSustains ATP production, limits ROS

Thus, ClpP acts as a proteostatic rheostat—its precise regulation enables cells to adapt to metabolic, oxidative, and proteotoxic challenges, while its dysregulation contributes to diseases ranging from infections to malignancies [1] [3] [6].

Properties

Product Name

CLPP

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